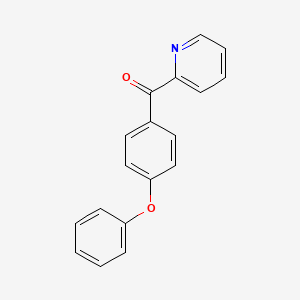

2-(4-Phenoxybenzoyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

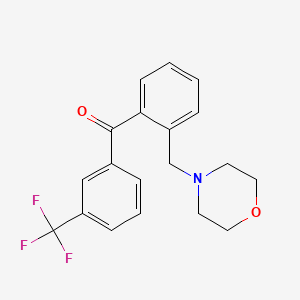

2-(4-Phenoxybenzoyl)pyridine is a nitrogen-based heterocyclic compound with a five-membered ring containing both pyrrole-type (proton donor) and pyridine-type (proton acceptor) nitrogen atoms. Its structure consists of a pyridine ring substituted with a 4-phenoxybenzoyl group. This compound has garnered interest due to its potential applications in various fields, including pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of 2-(4-Phenoxybenzoyl)pyridine involves the condensation reaction between a pyridine derivative (such as pyridine-2(1H)-one) and a 4-phenoxybenzoyl compound. Various methods can be employed, including traditional organic synthesis or more modern techniques like microwave-assisted reactions. Researchers have explored different strategies to efficiently access this functional scaffold .

Molecular Structure Analysis

The molecular structure of 2-(4-Phenoxybenzoyl)pyridine consists of a pyridine ring fused with a 4-phenoxybenzoyl moiety. The arrangement of atoms and functional groups within the ring influences its properties, reactivity, and interactions with other molecules. Computational studies, such as density functional theory (DFT), can provide insights into its geometry, bond lengths, and electronic properties .

Chemical Reactions Analysis

- Multicomponent Reactions (MCRs) : Researchers have explored MCRs involving 5-amino-1-phenyl-3-methylpyrazole, formaldehyde, and β-diketones to synthesize pyrazolo[3,4-b]pyridine derivatives. These reactions occur in water using catalysts like InCl3 or under microwave-assisted conditions . Aryne Chemistry : In situ generation of aryne intermediates from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride has been employed for the synthesis of 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine derivatives. These reactions offer mild conditions and good yields .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

“2-(4-Phenoxybenzoyl)pyridine” is used in the synthesis of heterocyclic compounds such as 4-phenoxyquinazoline and 2-phenoxyquinoxaline . This synthetic methodology provides a new environmentally benign way for the preparation of several unnatural series of these compounds with high yields and broad substrate scope .

Aryne Chemistry

This compound plays a significant role in aryne chemistry. Aryne intermediates are one of the most important classes of organic species and are useful as substrates in various reactions for developing new synthetic methodologies . The use of “2-(4-Phenoxybenzoyl)pyridine” in aryne chemistry contributes to the development of a mild, simple, eco-benign methodology .

Bioactive Ligands

Pyridine derivatives like “2-(4-Phenoxybenzoyl)pyridine” undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems .

Pharmacophore Group

Schiff bases derived from pyridine derivatives like “2-(4-Phenoxybenzoyl)pyridine” are considered as a versatile pharmacophore group . They possess an interesting range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc .

Chemosensors

Several pyridine-based Schiff bases show very strong binding abilities towards the various cations and anions with unique photophysical properties . These can be used in ion recognition and they are extensively used in development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Drug Designing and Development

Pyridine is a valuable nitrogen based heterocyclic compound which is present not only in large number of naturally occurring bioactive compounds, but widely used in drug designing and development in pharmaceuticals . As a pyridine derivative, “2-(4-Phenoxybenzoyl)pyridine” also has potential applications in this field .

Propiedades

IUPAC Name |

(4-phenoxyphenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-18(17-8-4-5-13-19-17)14-9-11-16(12-10-14)21-15-6-2-1-3-7-15/h1-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPSBRFOPDMCRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605190 |

Source

|

| Record name | (4-Phenoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Phenoxybenzoyl)pyridine | |

CAS RN |

68549-67-7 |

Source

|

| Record name | (4-Phenoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)

![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)